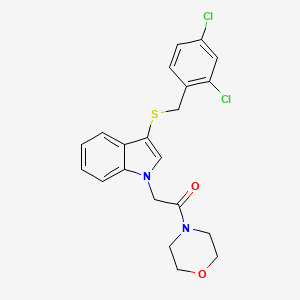

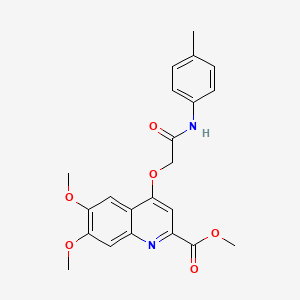

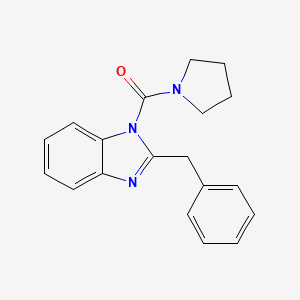

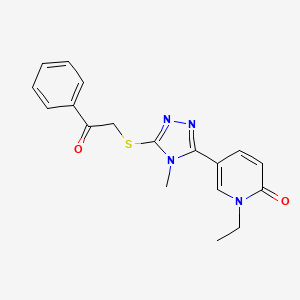

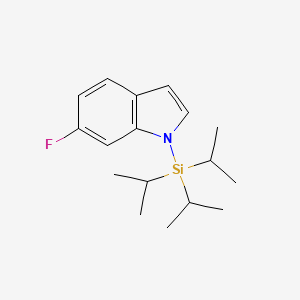

![molecular formula C22H21ClN2O5S2 B2874751 Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941918-88-3](/img/structure/B2874751.png)

Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It has a molecular formula of C22H21ClN2O5S2 and an average mass of 492.996 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves reactions with various nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule. Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity Research on compounds structurally related to methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate often focuses on their synthesis and reactivity. For instance, the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to the production of ethers of thiotetronic and α-halogenothiotetronic acids demonstrate the versatility of thiophene derivatives in synthesizing complex organic molecules with potential biological activity (Corral & Lissavetzky, 1984).

Potential in Material Science and Dyeing Studies have also delved into the application of thiophene derivatives in materials science, such as the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) spacers and crown ethers. These compounds show interesting solvatochromic and thermochromic behaviors, making them potentially useful in the development of smart materials and sensors (Almeida et al., 2009). Additionally, the development of novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers indicates the relevance of thiophene derivatives in textile applications, offering good levelness and fastness properties on polyester fabric (Iyun et al., 2015).

Biodegradation Studies The biodegradation of thiophene compounds, such as dimethylbenzothiophenes, by Pseudomonas strains, provides insights into the environmental fate and potential bioremediation strategies for thiophene-containing pollutants. This research highlights the microbial degradation pathways of sulfur heterocycles in petroleum, contributing to our understanding of environmental science and pollution control (Kropp et al., 1996).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other indole derivatives , which have been found to bind with high affinity to multiple receptors . .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to bind to their targets and initiate a series of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given its structural similarity to other indole derivatives, it may have a broad spectrum of biological activities .

Propiedades

IUPAC Name |

methyl 3-[(4-chlorophenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S2/c1-15-3-5-16(6-4-15)13-24-20(26)14-25(18-9-7-17(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h3-12H,13-14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBARSFHOMTGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)

![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)

![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)

![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)